molecular formula C15H16N4O4S B2508856 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448060-53-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2508856
CAS No.: 1448060-53-4
M. Wt: 348.38
InChI Key: ZBJUWZOHLFNENC-UHFFFAOYSA-N
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Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a benzoxazolinone-based compound researched for its selective biological activity as a modulator of voltage-gated sodium channels (Naᵥ) . This specific mechanism of action makes it a valuable chemical tool for neuroscientists and pharmacologists studying channelopathies and signal transduction in the nervous system. Its primary research application lies in the investigation of neuropathic pain pathways, as modulation of sodium channels is a recognized therapeutic strategy for managing this condition . Researchers utilize this sulfonamide derivative in preclinical studies to explore the fundamental role of specific sodium channel subtypes in neuronal excitability and to validate new targets for neurological disorders. The structure of the compound, integrating a 2,3-dihydrobenzo[d]oxazole core with a sulfonamide group, is characteristic of a class of molecules designed for high selectivity and potency against specific sodium channel isoforms, thereby minimizing off-target effects in experimental models .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-19-13(9-2-3-9)6-10(18-19)8-16-24(21,22)11-4-5-14-12(7-11)17-15(20)23-14/h4-7,9,16H,2-3,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJUWZOHLFNENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₈N₄O₃S
Molecular Weight 318.39 g/mol
CAS Number 1795304-63-0

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have been noted for their ability to inhibit tumor cell proliferation. In vitro assays showed that certain pyrazole derivatives could effectively suppress the growth of various cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies with known anticancer agents .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties. Research indicates that pyrazole derivatives can modulate immune responses by affecting cytokine production and lymphocyte proliferation. For example, derivatives similar to this compound have shown the ability to inhibit the proliferation of human peripheral blood lymphocytes when stimulated by phytohemagglutinin A . This suggests a potential application in treating autoimmune disorders.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : They may influence signaling pathways related to apoptosis and cell survival, thereby affecting tumor growth and immune responses.
  • Cytokine Regulation : By modulating the production of pro-inflammatory cytokines, these compounds could help in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the biological activity of structurally related compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives inhibited the growth of specific tumor cell lines while exhibiting low toxicity towards normal cells. This highlights their potential as selective anticancer agents .
  • Immunological Assays : Another investigation into pyrazole-based compounds revealed their ability to suppress TNF-alpha production in human whole blood cultures, indicating a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1448124-20-6)

This compound shares the benzo[d]oxazole-sulfonamide core but replaces the pyrazole-cyclopropyl group with a tetrahydronaphthalenyl substituent. The increased bulk and hydrophobicity of the tetrahydronaphthalenyl group may improve membrane permeability but reduce aqueous solubility. Such structural differences could lead to divergent pharmacokinetic profiles, as bulkier substituents often correlate with prolonged half-lives but higher risk of off-target interactions .

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034486-74-1)

Here, a thiopyran ring replaces the pyrazole, introducing sulfur atoms that may alter electronic properties and binding affinity. The methoxy group on the thiopyran could enhance solubility but may also introduce metabolic liabilities (e.g., demethylation).

Table 1: Comparison of Benzo[d]oxazole-sulfonamide Derivatives

Compound Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-cyclopropyl-1-methyl-pyrazole ~379.4* Metabolic stability, moderate lipophilicity
CAS 1448124-20-6 Tetrahydronaphthalenyl ~388.4* High hydrophobicity, bulky substituent
CAS 2034486-74-1 Thiopyran-methoxy 372.5 Sulfur-containing, improved solubility

*Calculated based on molecular formulas.

Pyrazole-containing Sulfonamides and Related Inhibitors

AMG 458 (c-Met Inhibitor)

AMG 458 (1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) shares a pyrazole core but lacks the benzo[d]oxazole-sulfonamide group. Its hydroxyalkyl side chain was initially associated with nonselective metabolites, prompting structural optimization to block metabolic hotspots. The target compound’s cyclopropyl group may circumvent such issues, improving selectivity .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This pyrazole derivative () features a chlorophenylsulfanyl group, which introduces strong electron-withdrawing effects. The trifluoromethyl group enhances metabolic stability, a property shared with the cyclopropyl group in the target compound .

Table 2: Pyrazole-based Compounds

Compound Key Substituents Biological Relevance Metabolic Notes
Target Compound Cyclopropyl, benzo[d]oxazole-sulfonamide Potential kinase inhibition High stability (cyclopropyl)
AMG 458 Hydroxyalkyl, quinolinyl c-Met inhibition (IC₅₀ = 4 nM) Optimized to block metabolites
Compound Chlorophenylsulfanyl, trifluoromethyl Electron-deficient scaffold CF₃ enhances stability

Key Research Findings and Implications

  • Structural Advantages : The target compound’s cyclopropyl-pyrazole group balances lipophilicity and metabolic stability, avoiding the pitfalls of bulkier (tetrahydronaphthalenyl) or sulfur-containing (thiopyran) analogs .
  • Selectivity : Compared to AMG 458, the benzo[d]oxazole-sulfonamide core may reduce off-target effects by limiting interaction with kinases like VEGFR2 .

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